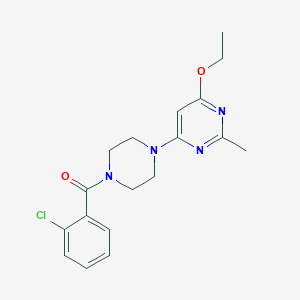![molecular formula C8H11F2NO2 B2855195 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2361635-29-0](/img/structure/B2855195.png)
2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6,6-difluorospiro[33]heptane-2-carboxylic acid is a fluorinated organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting with the appropriate fluorinated precursors. One common method includes the cyclization of difluorinated intermediates under acidic conditions to form the spirocyclic core. Subsequent amination and carboxylation steps are then employed to introduce the amino and carboxylic acid functionalities.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or amine derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using lithium aluminum hydride or borane.
Substitution reactions often require strong nucleophiles and polar aprotic solvents.
Major Products Formed: The major products from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and other substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new fluorinated compounds.
Biology: In biological research, this compound can be used to study the effects of fluorination on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Fluorinated compounds are often used in drug design due to their enhanced stability and bioavailability.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as fluoropolymers, which have applications in various high-performance products.
Wirkmechanismus
The mechanism by which 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets through binding to specific receptors or enzymes. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid is structurally similar to other fluorinated spirocyclic compounds, such as 2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylate and 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylic acid.
Uniqueness: What sets this compound apart from its analogs is its specific combination of functional groups and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Eigenschaften
IUPAC Name |
6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)3-6(4-8)1-7(11,2-6)5(12)13/h1-4,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCFYKRYJFDNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)N)CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2855112.png)

![3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855114.png)
![3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2855115.png)

![rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylicacid,trans](/img/structure/B2855121.png)


![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B2855127.png)


![2-(2-Chloro-6-fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide](/img/structure/B2855132.png)
![4-(methylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2855133.png)
![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/new.no-structure.jpg)
